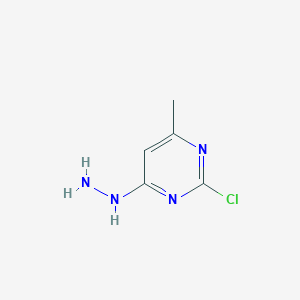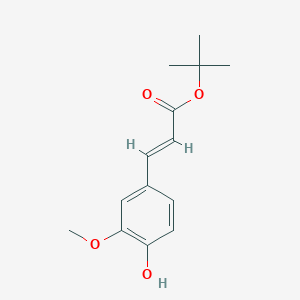
(E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate is an organic compound that belongs to the class of phenylacrylates It is characterized by the presence of a tert-butyl ester group and a hydroxy-methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate typically involves the esterification of (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond in the acrylate moiety can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of (E)-tert-Butyl 3-(4-oxo-3-methoxyphenyl)acrylate.
Reduction: Formation of (E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)propionate.
Substitution: Formation of various substituted phenylacrylates depending on the nucleophile used.
Scientific Research Applications
(E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the hydroxy and methoxy groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate is primarily related to its ability to undergo various chemical transformations. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets. In medicinal chemistry, the compound’s structure allows it to interact with specific enzymes and receptors, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxycinnamic acid: Similar structure but lacks the tert-butyl ester group.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Similar structure but has a propionic acid moiety instead of an acrylate.
Ferulic acid: Similar structure but lacks the tert-butyl ester group and has a carboxylic acid moiety instead.
Uniqueness
(E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate is unique due to the presence of the tert-butyl ester group, which can influence its solubility, stability, and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and materials science .
Properties
Molecular Formula |
C14H18O4 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
tert-butyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)18-13(16)8-6-10-5-7-11(15)12(9-10)17-4/h5-9,15H,1-4H3/b8-6+ |
InChI Key |
SDDYVIXKDZYVJQ-SOFGYWHQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC(=C(C=C1)O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


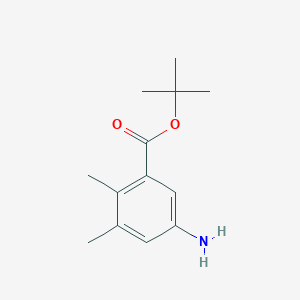
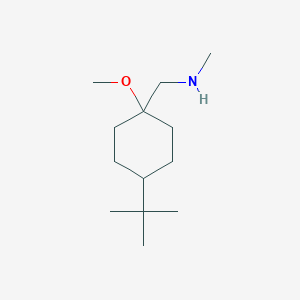
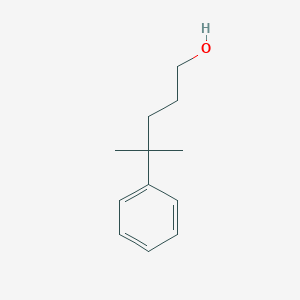
![3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13624564.png)
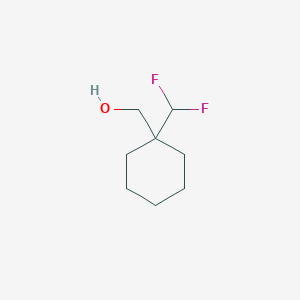
![1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane](/img/structure/B13624571.png)
![4-{7-bromo-3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B13624582.png)
![Ethyl 7-(trifluoroacetyl)-5-azaspiro[2.4]hept-6-ene-5-carboxylate](/img/structure/B13624585.png)
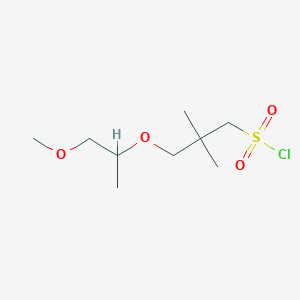
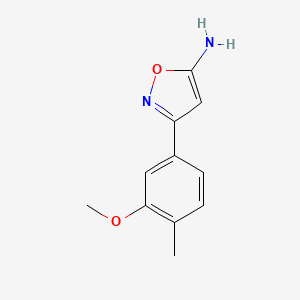
![Bicyclo[3.2.1]octan-6-amine](/img/structure/B13624604.png)
![ethyl4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-7-carboxylate](/img/structure/B13624612.png)
